molecular formula C22H20N2O3 B267005 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide

2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide

Cat. No. B267005
M. Wt: 360.4 g/mol
InChI Key: WZLXFMGLHCGWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide, also known as MIB-1, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of cancer biology. MIB-1 is a potent inhibitor of the proteasome, an enzyme complex that plays a critical role in the regulation of protein degradation. Its ability to selectively target the proteasome has made it a valuable tool for investigating the role of this complex in cellular processes such as cell cycle regulation, apoptosis, and DNA repair.

Mechanism of Action

2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide inhibits the proteasome by binding to the active site of the enzyme complex. This prevents the proteasome from degrading proteins that are critical for cancer cell growth and survival. The accumulation of these proteins leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting the proteasome, 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to induce the expression of heat shock proteins, which play a critical role in protecting cells from stress. 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in lab experiments is its ability to selectively inhibit the proteasome. This allows researchers to investigate the role of this complex in cellular processes without affecting other cellular pathways. However, one limitation of using 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is its potential toxicity. Studies have shown that 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide can induce cell death in non-cancerous cells, making it important for researchers to carefully control its concentration in lab experiments.

Future Directions

There are a number of potential future directions for research involving 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. One area of interest is the development of 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide analogs that have improved potency and selectivity. Another area of interest is the investigation of the role of 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in the regulation of DNA repair pathways. Finally, there is potential for the use of 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide as a therapeutic agent for the treatment of cancer. Clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-(methylanilino)benzoic acid to form the final product, 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide.

Scientific Research Applications

2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been widely used as a research tool in the field of cancer biology. Its ability to selectively inhibit the proteasome has made it a valuable tool for investigating the role of this complex in cancer cell growth and survival. Studies have shown that 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

properties

Product Name

2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-methoxy-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H20N2O3/c1-24(18-8-4-3-5-9-18)22(26)16-12-14-17(15-13-16)23-21(25)19-10-6-7-11-20(19)27-2/h3-15H,1-2H3,(H,23,25)

InChI Key

WZLXFMGLHCGWPY-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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